4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester
Description
The compound 4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester is a 1,4-dihydropyridine (1,4-DHP) derivative featuring a fused pyrazole ring substituted with furan and phenyl groups. The diallyl ester moieties at positions 3 and 5 distinguish it from related analogs, which typically employ diethyl or dimethyl esters.
Properties
Molecular Formula |
C28H27N3O5 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H27N3O5/c1-5-14-35-27(32)23-18(3)29-19(4)24(28(33)36-15-6-2)25(23)21-17-31(20-11-8-7-9-12-20)30-26(21)22-13-10-16-34-22/h5-13,16-17,25,29H,1-2,14-15H2,3-4H3 |
InChI Key |
JTGQODPDEJJGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable diene and a dienophile.
Construction of the pyridine ring: The pyridine ring is often synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Esterification: The final step involves the esterification of the carboxylic acid groups with allyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
Diallyl ester groups in the compound are susceptible to hydrolysis under acidic or basic conditions, converting them to carboxylic acids:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | H₃O⁺, heat | 4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid |
| Basic hydrolysis | OH⁻, heat | Sodium or potassium salt of the dicarboxylic acid |
This reaction is critical for activating the compound’s carboxylate groups for further conjugation or biological activity .
Redox Reactions
Dihydropyridine derivatives are redox-active. Potential reactions include:
-
Oxidation : Conversion to pyridine derivatives via loss of hydrogen (e.g., under acidic conditions or using oxidizing agents like MnO₂).
-
Reduction : Converts the 1,4-dihydro-pyridine ring to a fully saturated structure, though this is less common.
These reactions are significant in biological systems, as dihydropyridines often act as redox modulators .
Potential Degradation Pathways
The compound’s complex structure suggests multiple degradation routes:
-
Ester cleavage : Hydrolysis of diallyl esters (as noted above).
-
Furan ring opening : Under acidic or nucleophilic conditions, furan rings can undergo electrophilic attack.
-
Pyrazole ring modification : Substitution or oxidation of the pyrazole moiety.
Degradation studies are critical for pharmacokinetic profiling, though no experimental data are available for this specific compound.
Comparative Analysis of Related Compounds
This compound’s furan-pyrazole substituent likely alters reactivity compared to simpler analogs, potentially enhancing or modifying interaction with biological targets .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that compounds similar to this diallyl ester exhibit significant anticancer properties. Research has shown that derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, pyrazole derivatives have been reported to target specific pathways involved in cancer cell survival and proliferation .
- Anti-inflammatory Effects : Compounds containing the pyrazole ring have been investigated for their anti-inflammatory properties. They are believed to modulate inflammatory pathways and reduce cytokine production, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Properties : The structural components of this compound suggest potential antimicrobial activity. Pyrazole derivatives have been documented to possess broad-spectrum antimicrobial effects against bacteria and fungi, which could be beneficial in developing new antibiotics .
Materials Science Applications
- Polymer Chemistry : The diallyl ester functionality allows for incorporation into polymer matrices as a crosslinking agent. This can enhance the mechanical properties of polymers while providing additional functionalities such as improved thermal stability and resistance to degradation .
- Nanocomposites : The compound can be used as a precursor in the synthesis of nanocomposites, which are materials that combine nanoparticles with polymers. These nanocomposites can exhibit enhanced electrical, thermal, and mechanical properties suitable for various applications in electronics and materials engineering .
Agrochemical Applications
- Pesticidal Activity : Research indicates that compounds with similar structures can exhibit pesticidal properties. The unique combination of heterocycles may lead to the development of new agrochemicals that are effective against pests while being environmentally friendly .
- Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator. Studies on related compounds suggest that they can influence plant growth pathways, enhancing crop yields or providing resistance to environmental stresses .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in various applications:
- Case Study 1 : A study published in Molecules demonstrated that pyrazole derivatives significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Case Study 2 : Research conducted on polymer blends incorporating diallyl esters showed improved tensile strength and elasticity compared to traditional polymers, indicating their utility in advanced material applications .
Mechanism of Action
The mechanism of action of 4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Core Structural Variations
The 1,4-DHP scaffold is conserved across analogs, but substitutions at the pyrazole and ester groups define key differences:
Solubility and Stability
- Diallyl Esters : The allyl groups increase steric bulk, likely reducing aqueous solubility compared to diethyl/dimethyl esters. However, this modification may enhance membrane permeability in biological systems .
- Diethyl/Dimethyl Analogs : Higher crystallinity and stability are reported due to stronger intermolecular interactions (e.g., C–H···π in ) .
Bioactivity Trends
While biological data for the target compound are unavailable, structurally related analogs exhibit:
- Antimicrobial Activity : Diethyl esters with methoxyphenyl substituents () show moderate activity against E. coli and S. aureus (MIC ~50 µg/mL) .
- Anti-inflammatory Potential: Pyrazole-pyridine hybrids in demonstrate COX-2 inhibition, suggesting a mechanism for further investigation in the diallyl derivative .
Biological Activity
The compound 4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester (commonly referred to as diallyl ester ) represents a novel class of pyridine derivatives that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the diallyl ester is with a molecular weight of approximately 366.40 g/mol . The compound features a complex structure that includes a furan ring, a pyrazole moiety, and a dihydropyridine core.
Antihyperglycemic Activity
Research indicates that derivatives of pyridine compounds exhibit significant antihyperglycemic effects. For instance, studies have demonstrated that similar compounds can effectively lower blood glucose levels in diabetic models. The diallyl ester has shown promise in preliminary tests for its ability to modulate glucose metabolism, potentially through mechanisms involving the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose regulation .
Antimicrobial Activity
The antimicrobial properties of the diallyl ester have been evaluated against various bacterial strains. In vitro studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features have been reported to inhibit bacterial growth effectively, indicating that the diallyl ester may share these properties .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. The diallyl ester has been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory conditions .
The biological activity of the diallyl ester can be attributed to multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It is hypothesized that the compound could interact with specific receptors involved in glucose homeostasis and inflammation.
- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which could contribute to their overall therapeutic effects.
Study 1: Antihyperglycemic Efficacy
In a controlled study involving diabetic rats, administration of the diallyl ester resulted in a statistically significant reduction in fasting blood glucose levels compared to untreated controls. The study highlighted the potential for this compound to serve as a basis for developing new antihyperglycemic agents .
Study 2: Antimicrobial Assessment
A series of antimicrobial tests were conducted using standard strains such as E. coli and Staphylococcus aureus. The results indicated that the diallyl ester exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential utility in treating infections caused by resistant strains .
Data Table: Biological Activities Overview
Q & A
Q. What are the established synthetic protocols for this compound, and how can reaction conditions be optimized for reproducibility?
The compound is synthesized via Hantzsch 1,4-dihydropyridine (DHP) condensation, typically involving a three-component reaction of aldehydes, β-keto esters, and ammonium acetate. Key steps include:
- Solvent selection : Ethanol or methanol is preferred for solubility and mild reaction conditions .
- Catalysis : Acidic or basic catalysts (e.g., piperidine) enhance cyclization efficiency .
- Temperature control : Reflux at 70–80°C for 6–12 hours yields optimal diastereoselectivity . Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress, and recrystallize from ethanol/water mixtures to improve purity .
Q. How is X-ray crystallography employed to resolve the compound’s molecular conformation and packing?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Bond parameters : The dihydropyridine ring adopts a boat conformation, with C–N bond lengths averaging 1.35–1.38 Å .
- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.4–3.6 Å) stabilize the crystal lattice .
- Space group : Monoclinic is common for DHP derivatives, with Z = 4 . Methodological note : Crystals are grown via slow evaporation of dichloromethane/hexane solutions .
Q. What computational methods are used for preliminary structural and electronic analysis?
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2–4.5 eV for related DHPs) .
- Infrared (IR) and NMR simulations : Compare experimental spectra with Gaussian-calculated vibrational frequencies to validate tautomeric forms .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H···H, 8% O···H contacts) using CrystalExplorer .
Advanced Research Questions
Q. How can discrepancies between experimental and computational data (e.g., bond angles, electronic properties) be systematically resolved?
- Case study : SC-XRD shows a dihedral angle of 15.2° between pyrazole and dihydropyridine rings, whereas DFT predicts 12.8° .
- Resolution strategies :
- Adjust basis sets (e.g., 6-311++G(d,p)) to account for dispersion forces .
- Use polarizable continuum models (PCM) to simulate solvent effects .
- Cross-validate with solid-state NMR to assess crystal-packing influences .
Q. What advanced computational approaches elucidate electronic properties relevant to biological activity?
- Intramolecular Reactivity Index (IRI) : Identifies electrophilic regions (e.g., furan oxygen, pyrazole N1) for drug-target interactions .
- Molecular docking : AutoDock Vina assesses binding affinities (e.g., −8.2 kcal/mol with cyclooxygenase-2) .
- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., logP = 3.2, high GI absorption) .
Q. How can researchers design structure-activity relationship (SAR) studies to explore pharmacological potential?
- Functional group modifications :
- Replace diallyl ester with methyl/ethyl groups to modulate lipophilicity .
- Substitute furan with thiophene for enhanced π-stacking .
- Biological assays :
- Measure calcium channel blockade (IC₅₀) using patch-clamp electrophysiology .
- Test antioxidant activity via DPPH radical scavenging (EC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
